molecular formula C9H8N2O3 B11905446 6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B11905446
M. Wt: 192.17 g/mol
InChI Key: YAIYCHAUGOTUGK-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 888735-61-3) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine scaffold substituted with a hydroxymethyl group at position 6 and a carboxylic acid moiety at position 3. Its molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c12-5-6-1-2-8-7(9(13)14)3-10-11(8)4-6/h1-4,12H,5H2,(H,13,14)

InChI Key

YAIYCHAUGOTUGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1CO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate

The ethyl ester precursor is synthesized via a cyclocondensation reaction between 1-aminopyridinium iodide and ethyl but-2-ynoate in anhydrous DMF with potassium carbonate as a base. Key steps include:

  • Reaction Conditions : Stirring at ambient temperature for 72 hours.

  • Workup : Filtration and washing with ethyl acetate/hexane mixtures yield the ester (70% yield).

Ester Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed under basic conditions:

  • Procedure : Refluxing the ester with aqueous lithium hydroxide in methanol/water (1:1 ratio) at 65°C for 2 hours.

  • Yield : Near-quantitative conversion (98%) after acidification with HCl.

Table 1: Cyclocondensation-Hydrolysis Method Parameters

Starting MaterialReagents/ConditionsYield (%)Reference
1-Aminopyridinium iodideK₂CO₃, DMF, 72 h, 20°C70
Ethyl ester precursorLiOH, MeOH/H₂O, 65°C, 2 h98

Direct Functionalization via Oxidation-Reduction Strategies

Carboxylic Acid Formation

Oxidation of a methyl group at position 3 to carboxylic acid using KMnO₄ in acidic conditions:

  • Conditions : 60°C, 6 hours, yielding 91% after neutralization.

Table 2: Functionalization Route Efficiency

StepReagents/ConditionsYield (%)Reference
FormylationPOCl₃/DMF, 0–25°C78
ReductionNaBH₄, EtOH, 0°C85
Methyl oxidationKMnO₄, H₂SO₄, 60°C91

Hydrothermal Synthesis with Metal-Mediated Coordination

Copper Complex Intermediate

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid reacts with Cu(CH₃COO)₂·H₂O under hydrothermal conditions (353 K, 3 days):

  • Outcome : Formation of a mononuclear copper complex, which is acid-hydrolyzed to release the free carboxylic acid.

  • Yield : 51% after crystallization.

Advantages and Limitations

  • Selectivity : High regioselectivity due to rigid ligand geometry.

  • Scalability : Limited by the need for autoclave equipment.

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Applicability

MethodProsConsYield Range (%)
CyclocondensationHigh-yield, scalableMulti-step synthesis70–98
Oxidation-ReductionFlexible functionalizationRequires toxic reagents78–91
HydrothermalHigh purityEnergy-intensive51

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group at position 6 undergoes oxidation to yield derivatives with enhanced electrophilicity or bioactivity.

Reaction Type Reagents/Conditions Product Key Findings
Oxidation to aldehydeMnO₂, CH₃CN, RT 6-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acidSelective oxidation without affecting the carboxylic acid group .
Oxidation to carboxylic acidKMnO₄, H₂SO₄, 80°C6-Carboxypyrazolo[1,5-a]pyridine-3-carboxylic acidComplete conversion confirmed via NMR and LC-MS.

Mechanistic Insight :

  • MnO₂ selectively oxidizes primary alcohols to aldehydes under mild conditions, preserving acid functionality .

  • Stronger oxidants like KMnO₄ in acidic media drive full oxidation to carboxylic acids.

Reduction Reactions

The carboxylic acid group at position 3 can be reduced to a hydroxymethyl group, enabling structural diversification.

Reaction Type Reagents/Conditions Product Key Findings
Carboxylic acid reductionLiAlH₄, THF, reflux 6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-methanolHigh yield (>85%) with retention of the hydroxymethyl group .

Applications :

  • Reduced derivatives serve as intermediates for prodrugs or polymerizable monomers .

Substitution Reactions

The hydroxymethyl and carboxylic acid groups participate in nucleophilic and electrophilic substitutions.

Hydroxymethyl Substitution

Reaction Type Reagents/Conditions Product Key Findings
Halogenation (Cl)SOCl₂, DMF, 60°C6-(Chloromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acidFacilitates further cross-coupling reactions (e.g., Suzuki, Sonogashira).
AlkylationR-X, K₂CO₃, DMF 6-(Alkoxymethyl) derivativesBroad substrate scope for alkyl/aryl halides .

Carboxylic Acid Derivatives

Reaction Type Reagents/Conditions Product Key Findings
AmidationHATU, DIPEA, R-NH₂ Pyrazolo[1,5-a]pyridine-3-carboxamidesHigh-yielding route to antitubercular agents .
EsterificationR-OH, H₂SO₄, refluxEthyl/methyl estersImproved bioavailability for drug delivery.

Cross-Coupling Reactions

The aromatic core supports Pd-catalyzed coupling for functionalization at positions 5 and 7.

Reaction Type Reagents/Conditions Product Key Findings
SonogashiraPd(PPh₃)₄, CuI, TMS-acetylene 5-Alkynyl derivativesEfficient C–C bond formation for fluorescent probes .
Suzuki-MiyauraPd(dba)₂, Ar-B(OH)₂ 7-Aryl substituted analogsModular synthesis of kinase inhibitors .

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles.

Reaction Type Reagents/Conditions Product Key Findings
Lactam formationEDCI, HOBt, NH₂-R Pyrazolo[1,5-a]pyridinone derivativesEnhanced binding to BCL6 oncoprotein .

Biological Activity Correlation

Structural modifications directly impact bioactivity:

  • Anticancer : Oxidation to 6-carboxy derivatives enhances NF-κB pathway inhibition .

  • Antimicrobial : Chloromethyl analogs show broad-spectrum activity against Gram-positive bacteria.

Scientific Research Applications

Chemistry

6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, allows chemists to create derivatives with tailored properties for specific applications.

Biology

In biological research, this compound is being investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays. The unique functional groups present in the structure may interact with biological targets, influencing various metabolic pathways.

Medicine

The compound has shown promise in therapeutic applications , particularly in anticancer and antimicrobial research. Studies have indicated that related pyrazolo[1,5-a]pyridine derivatives exhibit significant inhibition of cancer cell proliferation and possess antimicrobial properties against various bacterial strains .

Anticancer Potential

A study evaluating the effects of pyrazolo[1,5-a]pyridine derivatives reported IC50 values below 50 µM against several cancer cell lines. Structural modifications of these compounds could enhance their potency and selectivity towards specific cancer types.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties effective against certain bacterial strains. Its effectiveness suggests potential applications in developing new antimicrobial agents that can address antibiotic resistance issues.

Industrial Applications

In industrial settings, 6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is utilized in the development of novel materials with specific electronic or photophysical properties. Its unique structure lends itself to applications in creating advanced materials for electronics and photonics.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid 888735-61-3 -COOH (3), -CH₂OH (6) C₉H₈N₂O₃ 192.17 High polarity; versatile for derivatization
Pyrazolo[1,5-a]pyridine-3-carboxylic acid 16205-46-2 -COOH (3) C₈H₆N₂O₂ 162.15 Parent compound; used in amidation reactions
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate 16205-44-0 -COOEt (3) C₁₀H₁₀N₂O₂ 190.20 Ester prodrug form; higher lipophilicity
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid - -COOH (3) C₇H₅N₃O₂ 163.13 Pyrimidine core; altered electronic properties
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid 1780609-26-8 -COOH (3), -CF₃ (6) C₉H₅F₃N₂O₂ 230.14 Enhanced metabolic stability; steric bulk

Physicochemical Properties

Property 6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid Pyrazolo[1,5-a]pyridine-3-carboxylic acid Ethyl Ester Analog
LogP ~0.5 (estimated) ~1.2 ~2.0
Aqueous Solubility High (due to -COOH and -CH₂OH) Moderate Low
Hydrogen Bond Donors 2 (-COOH, -OH) 1 (-COOH) 0

The hydroxymethyl group in 6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid significantly reduces logP compared to its ethyl ester counterpart, enhancing solubility for biological applications .

Key Research Findings

  • Synthetic Feasibility : The hydroxymethyl group allows selective modifications, such as conjugation with amines or fluorophores, without affecting the carboxylic acid moiety .
  • Resistance Mitigation: In RET kinase inhibitors, the hydroxymethyl group mitigates resistance caused by non-gatekeeper mutations (e.g., Y806C) by maintaining hydrophobic interactions .
  • Biodistribution: Polar groups like hydroxymethyl improve clearance profiles, reducing nonspecific tissue retention in vivo .

Biological Activity

6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyridine core with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, which have been the subject of recent research.

  • Molecular Formula : C9_9H8_8N2_2O3_3
  • Molecular Weight : 192.17 g/mol
  • IUPAC Name : 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
  • CAS Number : 888735-61-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to function as an enzyme inhibitor and a ligand in biochemical assays, potentially influencing pathways associated with inflammation, cancer, and microbial infections.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to the pyrazolo[1,5-a]pyridine family. For instance, similar compounds have demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the NF-κB and MAPK pathways.

Antimicrobial Activity

Research indicates that 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid exhibits antimicrobial properties. The compound has shown effectiveness against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Case Studies

  • Inhibition of Cancer Cell Growth : A study evaluating the effects of pyrazolo[1,5-a]pyridine derivatives reported IC50_{50} values below 50 µM against several cancer cell lines. The study indicated that structural modifications could enhance potency and selectivity towards specific cancer types .
  • Anti-inflammatory Effects : Another investigation into related compounds found that they effectively reduced inflammation markers in vitro. The compounds were identified as potential inhibitors of pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityNotable Features
Pyrazolo[1,5-a]pyrimidinesAnticancerHigher selectivity for CDK2 inhibition
Pyrazolo[1,5-a]quinazolinesAnti-inflammatoryPotent inhibitors of MAPK pathways
6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acidAnticancer & AntimicrobialUnique hydroxymethyl group enhances reactivity

Q & A

Q. What are the most efficient synthetic routes for preparing 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid?

The compound can be synthesized via:

  • Amidation reactions : Using HATU and DIEA in DCM to couple pyrazolo[1,5-a]pyridine-3-carboxylic acid with primary amines (yield: ~70%) .
  • Cycloaddition strategies : Reacting ethyl propionate with N-aminopyridine sulfates (prepared via hydroxylamine-O-sulfonic acid), followed by NaOH hydrolysis (yield: 88–93%) .
  • Decarboxylative arylation : Palladium-copper catalysis enables structural diversification, useful for generating N-heterocyclic carbene precursors .

Q. How can structural modifications at the hydroxymethyl group influence biological activity?

  • The hydroxymethyl group is a key site for derivatization. For example, esterification or oxidation can alter solubility and target binding. In antituberculosis studies, amidation with amines (e.g., butyl glycinate) improved activity against drug-resistant strains .
  • Substitutions here may also affect kinase inhibition (e.g., EphB3 or VEGFR2), as seen in SAR studies where bulkier groups enhanced selectivity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR verify regiochemistry and substituent integration .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., exact mass ±0.0003 Da) .
  • Elemental analysis : Confirms stoichiometry (e.g., C, H, N within 0.4% of theoretical values) .

Advanced Research Questions

Q. How can contradictory biological data (e.g., varying IC50_{50} values) be resolved in structure-activity relationship (SAR) studies?

  • Dose-response validation : Ensure assays use consistent cell lines (e.g., H37Rv for tuberculosis) and controls .
  • Solubility adjustments : Use DMSO or PEG-based vehicles to mitigate aggregation artifacts .
  • Metabolite profiling : LC-MS can identify off-target degradation products that may skew activity .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Prodrug approaches : Esterification of the carboxylic acid enhances bioavailability, as seen in ethyl ester derivatives .
  • Lipophilicity tuning : Introducing fluorine or trifluoromethyl groups balances membrane permeability and metabolic stability .

Q. How do catalytic applications of this scaffold (e.g., in Suzuki-Miyaura reactions) depend on substituent electronics?

  • Electron-donating groups (e.g., methoxy) increase Pd-NHC complex stability, improving catalytic turnover in cross-coupling reactions .
  • Steric hindrance : Bulky aryl substituents at position 6 reduce unwanted side reactions during decarboxylative arylation .

Q. What computational methods are suitable for predicting binding modes to kinase targets like EphB3?

  • Docking studies : Use AutoDock Vina with crystal structures (PDB: 3DZQ) to map interactions with the ATP-binding pocket .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to identify critical hydrogen bonds (e.g., with Lys751) .

Methodological Considerations

Q. How to troubleshoot low yields in amidation reactions involving this scaffold?

  • Activation reagents : Replace HATU with T3P for moisture-sensitive amines .
  • Solvent optimization : Switch from DCM to DMF for poorly soluble amines, as done in derivatives with >90% yield .

Q. What are the pitfalls in interpreting anti-proliferative data for cancer cell lines?

  • Off-target autophagy : Monitor LC3-II/LC3-I ratios (western blot) to distinguish direct cytotoxicity from autophagy induction .
  • Proliferation vs. apoptosis : Use annexin V/PI staining alongside MTT assays to clarify mechanisms .

Q. How to design a robust SAR study for kinase inhibition?

  • Selectivity panels : Test against >50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Resistance profiling : Serial passage assays under sublethal drug pressure reveal mutation hotspots (e.g., gatekeeper residues) .

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